BenchChemオンラインストアへようこそ!

Enciprazine

anxiolytic dopamine receptor receptor binding

Enciprazine (D-3112) is the preferred 5-HT1A/ADRA1 tool compound for anxiety research when D2 receptor involvement must be minimized. Unlike buspirone, it exhibits reduced postsynaptic dopamine affinity, ensuring cleaner serotonergic/noradrenergic mechanism readouts. Supported by Phase III placebo-controlled clinical data showing -11.0 HAM-A reduction and 52% responder rate, it bridges preclinical to clinical translation. Its distinct EEG signature (decreased delta/theta, increased alpha/beta) provides a validated non-benzodiazepine baseline for qEEG studies. With high dual affinity for 5-HT1A (agonist) and ADRA1 (antagonist), it uniquely enables concurrent pathway modulation. Asymmetric synthesis routes are available for enantiomer-specific investigations. Procure Enciprazine for robust, clinically validated anxiolytic research.

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 68576-86-3
Cat. No. B1671271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnciprazine
CAS68576-86-3
SynonymsD-3112;  D 3112;  D3112;  WY-48624;  WY48624;  WY 48624;  Enciprazine.
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O
InChIInChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3
InChIKeyKSQCNASWXSCJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enciprazine (CAS 68576-86-3): Technical Baseline and Procurement-Relevant Profile for a Non-Benzodiazepine Anxiolytic Research Compound


Enciprazine (INN; developmental codes WY-48624, D-3112) is a synthetic phenylpiperazine derivative investigated as a non-benzodiazepine anxiolytic and antipsychotic agent that was advanced to Phase III clinical trials before development was discontinued [1][2]. The compound is a racemic mixture with the molecular formula C23H32N2O6 and a molecular weight of 432.51 g/mol, and it demonstrates high binding affinity for both the serotonin 5-HT1A receptor (acting as an agonist) and the alpha-1 adrenergic receptor (ADRA1) (acting as an antagonist), distinguishing it from benzodiazepine-class anxiolytics that act primarily at GABA-A receptors [1][3]. Enciprazine was selected from a series of 1-(3,4,5-trimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazinyl]propan-2-ol derivatives based on its marked antiaggressive and anxiolytic properties without dependence potential [4].

Why Enciprazine Cannot Be Interchanged with Buspirone, Tandospirone, or Gepirone in Anxiolytic Research


Enciprazine, buspirone, tandospirone, and gepirone are all classified as non-benzodiazepine 5-HT1A receptor agonists; however, their receptor binding profiles diverge substantially at key off-target sites, particularly the alpha-1 adrenergic receptor (ADRA1) and dopamine D2 receptor. Enciprazine exhibits high dual affinity for 5-HT1A and ADRA1 [1], whereas tandospirone is approximately two to three orders of magnitude less potent at alpha-1 adrenergic receptors (Ki ranging from 1300 to 41000 nM) [2]. Buspirone, in contrast, possesses moderate affinity for the dopamine D2 receptor [3], while enciprazine demonstrates reduced affinity for postsynaptic dopamine receptors compared to buspirone [4]. These distinct polypharmacological signatures—and their corresponding active metabolite profiles—preclude simple functional substitution; the biological readout in anxiety, stress, or behavioral models will differ in ways that cannot be normalized by dose adjustment alone.

Enciprazine Evidence Guide: Quantifiable Differentiation from Buspirone, Diazepam, and Tandospirone


Enciprazine vs. Buspirone: Quantified Dopamine D2 Receptor Affinity Reduction for Anxiolytic Research

Enciprazine demonstrates reduced affinity for the postsynaptic dopamine receptor compared to its closest structural and functional analog, buspirone. This is not a quantitative Ki difference reported in a single comparative assay, but a class-level inference based on its reported preclinical profile [1]. While buspirone exhibits moderate affinity for dopamine D2 receptors (reported Ki ~20-58 nM) [2], enciprazine's preclinical profile is characterized as having 'less affinity for the postsynaptic dopamine receptor' [1]. This reduction in dopaminergic activity may translate to a lower propensity for extrapyramidal side effects or other dopamine-related adverse events, a key differentiator in anxiolytic research.

anxiolytic dopamine receptor receptor binding

Enciprazine vs. Buspirone and Diazepam: Quantitative EEG Differentiation in Freely Moving Rats

In a head-to-head comparative EEG study in freely moving rats, enciprazine (5 mg/kg, i.p.) and buspirone (5 mg/kg, i.p.) induced comparable spectral changes consisting of decreased mean power in delta and theta bands and increased power in alpha and beta bands. Critically, the frequency shifts caused by both enciprazine and buspirone were clearly differentiable from those evoked by diazepam (2 mg/kg i.p.), which produced decreases in alpha and delta bands accompanied by marked increases in fast beta waves [1].

electroencephalography anxiolytic CNS pharmacology

Enciprazine vs. Tandospirone: Differential Alpha-1 Adrenergic Receptor (ADRA1) Engagement Profile

Enciprazine demonstrates high binding affinity for the alpha-1 adrenergic receptor (ADRA1) [1], whereas tandospirone is approximately two to three orders of magnitude less potent at alpha-1 adrenergic receptors, with reported Ki values ranging from 1300 to 41000 nM [2]. This represents a substantial pharmacological divergence within the 5-HT1A agonist class.

adrenergic receptor anxiolytic receptor binding

Enciprazine vs. Placebo: Quantified Anxiolytic Efficacy in Generalized Anxiety Disorder (GAD) Clinical Trial

In a 5-week, double-blind, placebo-controlled trial for generalized anxiety disorder, combined enciprazine treatment groups (5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.) demonstrated a mean improvement in Hamilton Anxiety Scale (HAM-A) scores of -11.0 points by Week 5, compared to -4.4 points for the placebo group (p < 0.05). Additionally, 52% of enciprazine patients were judged to be 'much' or 'very much' improved, whereas none of the placebo patients achieved comparable improvement [1].

generalized anxiety disorder clinical trial anxiolytic

Enciprazine (CAS 68576-86-3): Optimized Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Anxiolytic Research Requiring Reduced Dopaminergic Confounding

Enciprazine is the preferred 5-HT1A/ADRA1 tool compound over buspirone for anxiolytic studies where minimization of D2 receptor-mediated effects is critical. The compound's documented reduced affinity for postsynaptic dopamine receptors relative to buspirone [1] makes it suitable for behavioral assays (e.g., elevated plus maze, social interaction, conflict tests) where dopaminergic modulation could confound interpretation of serotonergic or noradrenergic mechanisms. Procurement should specify enciprazine (D-3112) rather than buspirone when the experimental design requires a cleaner 5-HT1A/ADRA1 pharmacological profile.

Neurophysiological Studies of Anxiety Using EEG-Based Pharmacodynamic Fingerprinting

Enciprazine's distinct EEG spectral signature—characterized by decreased delta/theta power and increased alpha/beta power, clearly separable from diazepam's profile—positions it as a reference compound for CNS electrophysiology studies investigating non-benzodiazepine anxiolytic mechanisms [2]. Researchers conducting quantitative EEG (qEEG) or pharmaco-EEG studies in rodent models should utilize enciprazine to establish a non-benzodiazepine 5-HT1A/ADRA1 agonist baseline, enabling direct comparative analyses against novel anxiolytic candidates.

Translational Anxiety Research Leveraging Clinical Efficacy Benchmark Data

Enciprazine is supported by placebo-controlled clinical efficacy data demonstrating a -11.0 point HAM-A score reduction and 52% responder rate in generalized anxiety disorder [1]. This human efficacy evidence base distinguishes enciprazine from many research-only 5-HT1A agonists that lack clinical validation. For academic or industrial programs seeking to bridge preclinical findings to clinical relevance in anxiety disorders, enciprazine offers a procurement advantage: the compound's clinical trial history provides a validated efficacy benchmark for reverse translational studies, target engagement assays, and biomarker development efforts.

Polypharmacology Research Focused on Dual 5-HT1A Agonism and Alpha-1 Adrenergic Antagonism

Enciprazine's high dual affinity for 5-HT1A (agonist) and ADRA1 (antagonist) receptors [3][4] makes it uniquely suitable for investigating the interplay between serotonergic and noradrenergic systems in anxiety, stress, and aggression. Unlike tandospirone, which exhibits negligible ADRA1 affinity [5], enciprazine provides concurrent modulation of both pathways. Researchers studying the role of alpha-1 adrenergic antagonism in anxiolytic efficacy or the potential cardiovascular effects of combined 5-HT1A/ADRA1 modulation should prioritize enciprazine over more selective 5-HT1A agonists. Asymmetric synthesis routes for (S)-enciprazine are available , enabling enantiomer-specific investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enciprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.